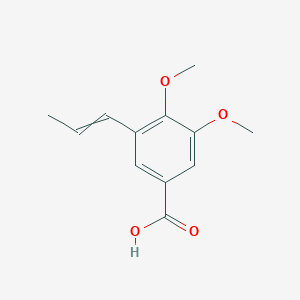
N-(2-Hydroxy-2-methylpropyl)dodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxy-2-methylpropyl)dodecanamide: is a chemical compound with the molecular formula C16H33NO2 and a molecular weight of 271.44 g/mol It is characterized by a hydroxyl group attached to a methylpropyl chain, which is further connected to a dodecanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxy-2-methylpropyl)dodecanamide typically involves the reaction of dodecanoic acid with 2-amino-2-methyl-1-propanol. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the amide bond . The reaction conditions may include temperatures ranging from 50°C to 100°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: N-(2-Hydroxy-2-methylpropyl)dodecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: N-(2-Hydroxy-2-methylpropyl)dodecanamide is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound is studied for its potential role in biochemical pathways and interactions with biological molecules. It may serve as a model compound for studying amide bond formation and hydrolysis .
Medicine: this compound is investigated for its potential therapeutic applications. Its structure may allow it to interact with specific biological targets, making it a candidate for drug development .
Industry: In industrial applications, this compound is used as a surfactant or emulsifier due to its amphiphilic nature. It can be found in formulations for personal care products, detergents, and other industrial applications .
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-2-methylpropyl)dodecanamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and other biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
N-(2-Hydroxyethyl)dodecanamide: Similar structure but with an ethyl group instead of a methylpropyl group.
N-(2-Hydroxy-2-methylpropyl)hexadecanamide: Similar structure but with a longer hexadecanamide chain.
Uniqueness: N-(2-Hydroxy-2-methylpropyl)dodecanamide is unique due to its specific combination of a hydroxyl group and a dodecanamide chain. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
CAS No. |
83883-11-8 |
|---|---|
Molecular Formula |
C16H33NO2 |
Molecular Weight |
271.44 g/mol |
IUPAC Name |
N-(2-hydroxy-2-methylpropyl)dodecanamide |
InChI |
InChI=1S/C16H33NO2/c1-4-5-6-7-8-9-10-11-12-13-15(18)17-14-16(2,3)19/h19H,4-14H2,1-3H3,(H,17,18) |
InChI Key |
DXRJDPYAUGGBPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11723781.png)

![(E)-N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11723789.png)
![(1R,2R)-2-{[2-(tert-butylsulfanyl)ethyl]carbamoyl}cyclopropane-1-carboxylic acid](/img/structure/B11723790.png)


![Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B11723821.png)






